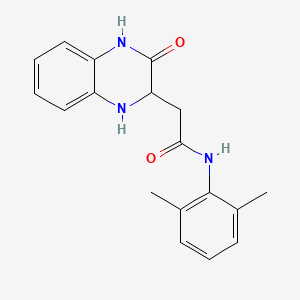

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 1248547-33-2

Cat. No.: VC5270202

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248547-33-2 |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 309.369 |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H19N3O2/c1-11-6-5-7-12(2)17(11)21-16(22)10-15-18(23)20-14-9-4-3-8-13(14)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,23)(H,21,22) |

| Standard InChI Key | IFILCLOJKXFVBR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Introduction

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides containing a quinoxaline moiety. This compound has gained interest due to its potential applications in medicinal chemistry and its structural resemblance to bioactive molecules. Below is a detailed exploration of its chemical properties, synthesis pathways, and potential applications.

Synthesis Pathways

The synthesis of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step reactions:

-

Preparation of the Quinoxaline Core:

-

Quinoxalines are often synthesized by condensing o-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal or diketones).

-

The reaction occurs under acidic or neutral conditions to yield the tetrahydroquinoxaline intermediate.

-

-

Formation of the Acetamide Linkage:

-

The quinoxaline intermediate is reacted with 2-bromoacetamide or similar reagents.

-

This step introduces the acetamide functionality at the desired position.

-

-

Substitution with 2,6-Dimethylphenyl Group:

-

The final step involves coupling the amide nitrogen with 2,6-dimethylphenyl groups using reagents like acid chlorides or isocyanates.

-

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra confirm the presence of aromatic protons and functional groups.

-

-

Infrared (IR) Spectroscopy:

-

Key peaks include:

-

Amide C=O stretch (~1650 cm)

-

Aromatic C-H stretch (~3050 cm)

-

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks corresponding to , confirming molecular weight.

-

Research Findings and Applications

While no direct studies on this compound were found in the provided materials, related quinoxaline derivatives have been extensively studied:

-

Docking Studies:

-

Structure Optimization:

-

Modifications at the phenyl ring or amide group could enhance pharmacokinetic properties such as solubility and bioavailability.

-

-

Synthetic Intermediates:

-

This compound could serve as an intermediate for synthesizing more complex heterocyclic molecules.

-

Future Directions

To fully explore the potential of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide:

-

Conduct detailed biological assays to evaluate its activity spectrum.

-

Perform computational studies to predict binding affinities for drug targets.

-

Optimize synthesis routes for scalability and cost-effectiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume